

Application Notes and Protocols: Dihydroxylysinoxonorleucine (DHLNL) in Preclinical Fibrosis Models

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Compound of Interest

Compound Name: Dihydroxylysinoxonorleucine

Cat. No.: B1204878

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Audience: Researchers, scientists, and drug development professionals.

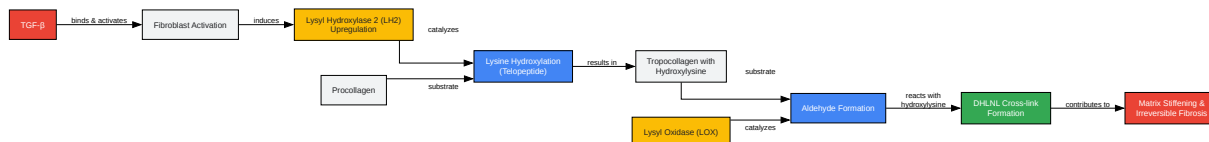
Introduction

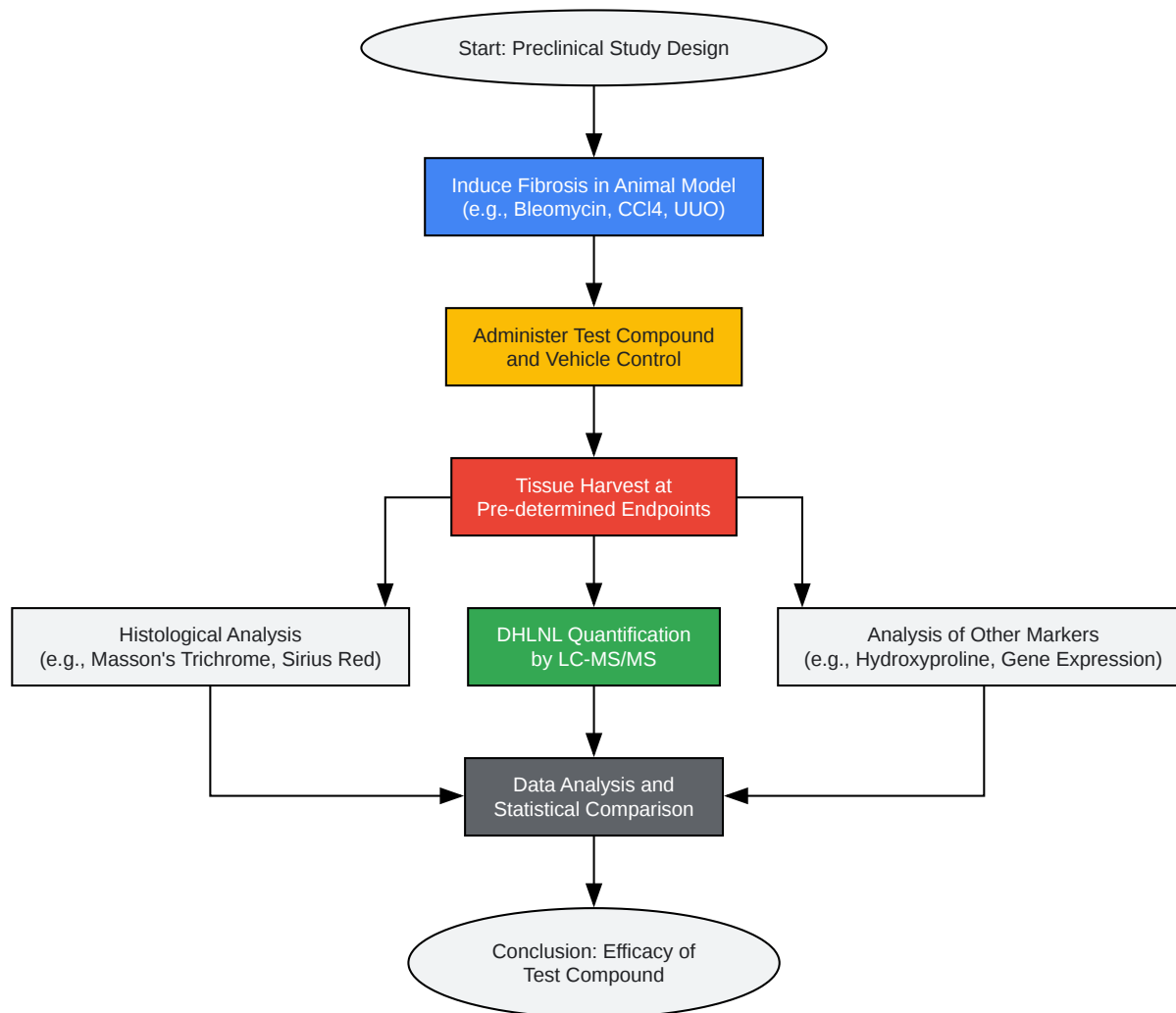
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases leading to organ dysfunction and failure. A key event in the progression of fibrosis is the modification of collagen, the primary structural component of the ECM. One critical post-translational modification is the formation of covalent cross-links that stabilize collagen fibers, rendering them more resistant to degradation and contributing to the irreversible nature of fibrotic scarring.

Dihydroxylysinoxonorleucine (DHLNL) is a divalent collagen cross-link that has emerged as a significant biomarker in the study of fibrosis. Unlike some other cross-links, DHLNL is predominantly formed during active fibrogenesis and is indicative of newly synthesized and cross-linked collagen. Its formation is catalyzed by the enzyme lysyl hydroxylase 2 (LH2), which is often upregulated in fibrotic tissues. Consequently, the quantification of DHLNL in preclinical models of fibrosis provides a valuable tool for assessing disease progression and evaluating the efficacy of anti-fibrotic therapies. These application notes provide an overview of the role of DHLNL in fibrosis and detailed protocols for its analysis in preclinical research.

Signaling Pathway of DHLNL Formation

The formation of DHLNL is intricately linked to the post-translational modification of collagen, primarily regulated by the enzyme lysyl hydroxylase 2 (LH2). Increased expression of transforming growth factor-beta (TGF- β), a potent pro-fibrotic cytokine, stimulates fibroblasts and other mesenchymal cells to upregulate LH2 expression. LH2 hydroxylates specific lysine residues in the telopeptides of newly synthesized procollagen molecules. Following the secretion of procollagen and its cleavage to tropocollagen, the enzyme lysyl oxidase (LOX) deaminates the hydroxylated lysine residues to form aldehydes. These reactive aldehydes then spontaneously react with a hydroxylysine residue on an adjacent collagen molecule to form the stable DHLNL cross-link, contributing to the insolubility and stiffness of the fibrotic matrix.





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- To cite this document: BenchChem. [Application Notes and Protocols: Dihydroxylysinoonorleucine (DHLNL) in Preclinical Fibrosis Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204878#use-of-dihydroxylysinoonorleucine-in-preclinical-fibrosis-models>]

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